molecular formula C25H19F2N3O B2504567 3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-69-6

3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2504567
CAS No.: 866344-69-6
M. Wt: 415.444
InChI Key: FTMLJDPZSPIKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline features a pyrazolo[4,3-c]quinoline core, a tricyclic system combining pyrazole and quinoline moieties. Key structural attributes include:

  • 8-position: A fluorine atom, which may enhance metabolic stability and bioavailability .
  • 5-position: A 3-fluorophenylmethyl substituent, influencing steric and electronic properties for receptor binding .

The molecular weight is 427.5 g/mol, with a topological polar surface area (TPSA) of 49.2 Ų, suggesting moderate membrane permeability . Pyrazolo[4,3-c]quinolines are pharmacologically significant, demonstrating anticancer, anti-inflammatory, and benzodiazepine receptor ligand activities .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O/c1-2-31-20-9-6-17(7-10-20)24-22-15-30(14-16-4-3-5-18(26)12-16)23-11-8-19(27)13-21(23)25(22)29-28-24/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMLJDPZSPIKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions

  • Step 1: Formation of Pyrazoloquinoline Core

      Reagents: 2-aminobenzonitrile, hydrazine hydrate

      Conditions: Reflux in ethanol

      Reaction: Cyclization to form the pyrazoloquinoline core

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups

    Reduction: Formation of reduced pyrazoloquinoline derivatives

    Substitution: Formation of substituted pyrazoloquinoline derivatives with new functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: The compound may modulate signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of 3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline with analogous derivatives:

Compound Name & Reference Substituents Molecular Weight (g/mol) Key Biological Activities Notes
Target Compound 3-(4-ethoxyphenyl), 8-F, 5-(3-fluorobenzyl) 427.5 Potential GPCR modulation (inferred from core) High lipophilicity (XLogP3: 4.6); substituent fluorination may enhance metabolic stability.
7f 7-ethyl ester, 2-phenyl, 5-(quinolin-3-yl) 410.42 Synthetic intermediate Lacks fluorination; quinoline moiety may reduce solubility.
ELND006 4-cyclopropyl, 7,8-diF, 5-(4-trifluoromethylbenzyl) N/A Gamma-secretase inhibitor (amyloid-beta reduction) Trifluoromethyl group enhances selectivity; di-fluorination improves CNS penetration.
3-(4-Ethoxyphenyl)-8-F-5-(4-methoxybenzyl) 3-(4-ethoxyphenyl), 8-F, 5-(4-methoxybenzyl) 427.5 Unspecified (structural analog) Methoxy vs. fluoro at benzyl position alters electronic effects; reduced steric hindrance.
CGS-9896 5-(2-pyridinyl), 8-chloro 326.8 Anxiolytic (benzodiazepine receptor agonist) Chlorine at 8-position enhances receptor affinity; pyridinyl group aids solubility.
5-(3-Methylbenzyl)-8-ethoxy-3-(4-methoxyphenyl) 8-ethoxy, 3-(4-methoxyphenyl), 5-(3-methylbenzyl) 443.5 Unspecified Ethoxy at 8-position increases metabolic stability; methylbenzyl reduces polarity.

Key Structural and Functional Insights:

Substituent Position and Electronic Effects :

  • 3-Position : The 4-ethoxyphenyl group in the target compound provides electron-donating effects, contrasting with ELND006’s electron-withdrawing cyclopropyl group .
  • 5-Position : A 3-fluorobenzyl group (target) vs. 4-methoxybenzyl () alters receptor binding. Fluorine’s electronegativity may strengthen hydrophobic interactions, while methoxy enhances hydrogen bonding .
  • 8-Position : Fluorine in the target compound vs. ethoxy in ’s derivative impacts metabolic stability. Fluorine reduces oxidative metabolism, whereas ethoxy may undergo demethylation .

Biological Activity Correlations :

  • Neurotensin Receptor Agonists : ’s compound (3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)) shows that dimethoxy groups enhance GPCR selectivity, suggesting that methoxy/ethoxy substitutions at 7/8 positions optimize receptor engagement .
  • Gamma-Secretase Inhibition : ELND006’s trifluoromethylbenzyl group and cyclopropyl substituent demonstrate how bulky, electron-deficient groups target enzyme active sites .

Pharmacokinetic Considerations :

  • The target compound’s XLogP3 (4.6) indicates moderate lipophilicity, balancing blood-brain barrier penetration and solubility. In contrast, CGS-9896’s lower molecular weight (326.8 g/mol) and chloro substituent favor CNS activity .

Biological Activity

3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the pyrazoloquinoline class. This compound is being investigated for its potential biological activities, particularly in the fields of oncology and inflammation. The unique structural features of this compound may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C24H19F2N3OC_{24}H_{19}F_2N_3O, and it has a molecular weight of approximately 398.42 g/mol. Its structure includes a pyrazolo[4,3-c]quinoline core with ethoxy and fluorophenyl substituents, which are believed to enhance its biological activity.

PropertyValue
Molecular FormulaC24H19F2N3O
Molecular Weight398.42 g/mol
IUPAC NameThis compound
CAS Number866344-69-6

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific kinases involved in cell signaling pathways related to cancer proliferation and inflammation. The structural characteristics suggest potential inhibition of haspin kinase, which plays a crucial role in cell cycle regulation and cancer progression .

Anticancer Properties

Research indicates that compounds within the pyrazolo[4,3-c]quinoline class exhibit significant anticancer activities. For instance, studies have shown that related compounds can inhibit haspin kinase activity and reduce cell proliferation in various cancer cell lines, including colorectal and cervical cancers .

Key Findings:

  • Inhibition of Haspin Kinase: Compounds similar to the target compound have demonstrated nanomolar IC50 values against haspin kinase .
  • Cell Proliferation: In vitro studies revealed that these compounds effectively inhibited the proliferation of cancer cells at micromolar concentrations .

Anti-inflammatory Effects

In addition to anticancer activity, derivatives of pyrazolo[4,3-c]quinoline have shown promising anti-inflammatory effects. Research has indicated that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a common model for studying inflammation .

Highlights:

  • Nitric Oxide Inhibition: The compound significantly reduces NO production, implicating its potential as an anti-inflammatory agent.
  • iNOS and COX-2 Expression: It may also modulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key players in inflammatory responses .

Case Studies

  • Inhibition Studies: A study conducted on various pyrazolo[4,3-c]quinoline derivatives showed that specific substitutions on the phenyl rings significantly influenced their biological activity. Compounds with para-substituted groups exhibited higher inhibitory effects on NO production compared to ortho-substituted analogs .
  • Structure-Activity Relationship (SAR): Detailed SAR analyses have been performed to understand how different functional groups affect the biological potency of these compounds. For example, electron-donating groups at specific positions on the aromatic rings were found to enhance activity against targets like iNOS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.